N-(pyridin-4-ylmethyl)-N-(quinolin-3-ylmethyl)butan-2-amine
Description
N-(pyridin-4-ylmethyl)-N-(quinolin-3-ylmethyl)butan-2-amine is a synthetic organic compound that features both pyridine and quinoline moieties. These heterocyclic structures are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)-N-(quinolin-3-ylmethyl)butan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c1-3-16(2)23(14-17-8-10-21-11-9-17)15-18-12-19-6-4-5-7-20(19)22-13-18/h4-13,16H,3,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUBECQKVFAFRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC1=CC=NC=C1)CC2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-4-ylmethyl)-N-(quinolin-3-ylmethyl)butan-2-amine typically involves multi-step organic reactions. A common approach might include:
Formation of Pyridine and Quinoline Precursors: Starting with commercially available pyridine and quinoline derivatives.
Alkylation Reactions: Using alkyl halides to introduce the butan-2-amine moiety.
Coupling Reactions: Employing coupling agents such as EDCI or DCC to link the pyridine and quinoline units via the butan-2-amine bridge.
Industrial Production Methods
Industrial production would likely scale up these reactions using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, solvent, and catalyst concentration would be crucial.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-4-ylmethyl)-N-(quinolin-3-ylmethyl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: In the study of enzyme interactions and cellular pathways.
Medicine: Potential use in drug development for targeting specific receptors or enzymes.
Industry: As an intermediate in the synthesis of dyes, agrochemicals, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-3-ylmethyl)-N-(quinolin-2-ylmethyl)butan-2-amine
- N-(pyridin-4-ylmethyl)-N-(quinolin-4-ylmethyl)butan-2-amine
Uniqueness
N-(pyridin-4-ylmethyl)-N-(quinolin-3-ylmethyl)butan-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both pyridine and quinoline rings provides a versatile scaffold for further functionalization and optimization in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
